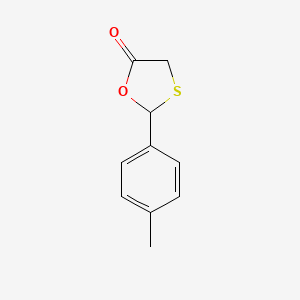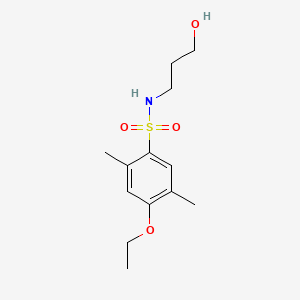
Disperse Yellow 235
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disperse Yellow 235 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic. These dyes are characterized by their low water solubility and non-ionic nature, making them suitable for hydrophobic fibers. This compound is known for its vibrant yellow color and is widely used in the textile industry for dyeing fabrics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Disperse Yellow 235 typically involves the coupling of diazonium salts with aromatic compounds. The process begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the azo dye. The reaction conditions often include acidic or basic environments, controlled temperatures, and the use of catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The dye is synthesized in reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The final product is then isolated, purified, and formulated into a fine powder or paste, ready for use in dyeing applications.
Análisis De Reacciones Químicas
Types of Reactions: Disperse Yellow 235 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the original dye.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted azo compounds with different functional groups.
Aplicaciones Científicas De Investigación
Disperse Yellow 235 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and coatings.
Mecanismo De Acción
The mechanism of action of Disperse Yellow 235 involves its interaction with the fibers it dyes. The dye molecules are dispersed in water with the help of dispersing agents and then adsorbed onto the hydrophobic fibers. The dye molecules penetrate the fiber structure and form van der Waals and dipole interactions with the polymer chains, resulting in a stable coloration.
Comparación Con Compuestos Similares
- Disperse Yellow 42
- Disperse Yellow 86
- Disperse Yellow 184
Comparison: Disperse Yellow 235 is unique in its specific shade of yellow and its application properties. Compared to Disperse Yellow 42 and Disperse Yellow 86, this compound offers better lightfastness and washfastness, making it more suitable for applications requiring high durability. Disperse Yellow 184, on the other hand, is known for its fluorescence properties, which this compound lacks.
Propiedades
Número CAS |
177570-98-8 |
|---|---|
Fórmula molecular |
C10H6O3 |
Peso molecular |
0 |
Sinónimos |
Disperse Yellow 235 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzoyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B1171716.png)

